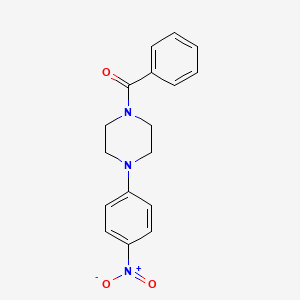

1-benzoyl-4-(4-nitrophenyl)piperazine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[4-(4-nitrophenyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-17(14-4-2-1-3-5-14)19-12-10-18(11-13-19)15-6-8-16(9-7-15)20(22)23/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWDPENVQUYXSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzoyl 4 4 Nitrophenyl Piperazine

Optimized Synthetic Routes to 1-Benzoyl-4-(4-nitrophenyl)piperazine

The most common and optimized synthetic pathway to this compound involves a two-step sequence. This approach begins with the synthesis of the intermediate, 1-(4-nitrophenyl)piperazine (B103982), which is subsequently acylated to yield the final compound. This staged method allows for better control over the reaction and facilitates the purification of the intermediate and the final product.

The synthesis is characterized by two principal reactions: an N-arylation to attach the nitrophenyl group and an N-acylation to introduce the benzoyl moiety. The conditions for these reactions are optimized to maximize yield and purity.

The formation of the this compound scaffold is achieved through two key transformations:

N-Arylation of Piperazine (B1678402): The initial step involves the synthesis of the precursor, 1-(4-nitrophenyl)piperazine. This is typically achieved via a nucleophilic aromatic substitution reaction. Piperazine, acting as the nucleophile, is reacted with an activated aryl halide, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. The nitro group on the benzene ring is strongly electron-withdrawing, which activates the para position towards nucleophilic attack, facilitating the displacement of the halide. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction.

N-Acylation of 1-(4-nitrophenyl)piperazine: The second key step is the acylation of the synthesized 1-(4-nitrophenyl)piperazine with benzoyl chloride. researchgate.net In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This reaction is typically performed in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). researchgate.netijpsr.com A base, commonly triethylamine, is added to the reaction mixture to act as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion. ijpsr.comechemi.com

A summary of a typical reaction scheme is presented below:

Table 1: Reaction Conditions for the Synthesis of this compound

| Step | Reactants | Reagents & Solvents | Conditions | Product |

|---|---|---|---|---|

| 1. N-Arylation | Piperazine, 1-Chloro-4-nitrobenzene | Sodium Carbonate, 1-Butanol | Heated at 120°C | 1-(4-nitrophenyl)piperazine |

Data compiled from related synthetic procedures. researchgate.net

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, considerations of stereoselectivity in terms of producing specific enantiomers or diastereomers are not applicable to its synthesis.

However, from a conformational standpoint, the central piperazine ring is not planar. X-ray crystallography studies have confirmed that the piperazine ring in this compound adopts a stable chair conformation. researchgate.netuky.eduiucr.orgnih.gov This is the most common and lowest energy conformation for six-membered rings like piperazine. The benzoyl and nitrophenyl groups are attached to the nitrogen atoms at positions 1 and 4, respectively, occupying equatorial positions to minimize steric hindrance.

Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, reagents, and byproducts. The primary method for purification is recrystallization. The choice of solvent is critical for effective purification, with ideal solvents being those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. After dissolving the crude product in a minimal amount of hot solvent, the solution is cooled slowly, allowing for the formation of pure crystals of the target compound, which can then be isolated by filtration. The solid is typically washed with a cold solvent to remove any residual impurities and then dried under a vacuum.

Key Reaction Steps and Conditions

Synthesis of Structural Analogs and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

To investigate the structure-activity relationships (SAR) of this class of compounds, medicinal chemists synthesize a variety of structural analogs. nih.gov This involves systematically modifying different parts of the parent molecule to understand how these changes affect its biological activity. For this compound, modifications are typically made to the benzoyl ring, the nitrophenyl ring, or by replacing the central piperazine core. researchgate.net

The synthesis of these analogs often follows the same fundamental reaction pathway used for the parent compound. A library of derivatives can be created by reacting a common intermediate, such as 1-(4-nitrophenyl)piperazine, with a diverse range of substituted acyl chlorides. nih.gov Similarly, various substituted N-arylpiperazines can be synthesized and subsequently acylated with benzoyl chloride to explore the impact of substituents on the second aromatic ring.

Table 2: Examples of Structural Analogs for SAR Studies

| Analog Name | Modification from Parent Compound |

|---|---|

| 1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine (B5245872) | Benzoyl group replaced with 4-Fluorobenzoyl |

| 1-(4-Bromobenzoyl)-4-(4-nitrophenyl)piperazine | Benzoyl group replaced with 4-Bromobenzoyl |

| 1-(3-Bromobenzoyl)-4-(4-nitrophenyl)piperazine | Benzoyl group replaced with 3-Bromobenzoyl |

Data sourced from crystallographic and synthetic studies. iucr.org

The design of structural analogs is guided by established medicinal chemistry principles aimed at systematically probing the chemical space around the lead compound. iucr.org

Key design principles include:

Electronic Effects: Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, fluoro, nitro) onto the aromatic rings. This allows researchers to study the influence of electronic properties on binding affinity and activity.

Steric Modifications: Varying the size and shape of substituents to explore the steric tolerance of the target binding site. This can involve introducing smaller groups like fluorine or larger groups like tert-butyl.

Lipophilicity and Solubility: Altering the lipophilicity (logP) of the molecule by adding hydrophobic or hydrophilic functional groups. This can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Bioisosteric Replacement: Replacing functional groups or entire structural motifs with other groups that have similar physical or chemical properties. A common strategy in this chemical class is the replacement of the piperazine ring with a benzoylpiperidine moiety to evaluate the role of the second nitrogen atom and potentially improve metabolic stability. mdpi.comnih.gov

By synthesizing and testing these carefully designed analogs, researchers can build a comprehensive SAR profile, identifying the key structural features required for the desired biological activity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Piperazine |

| 1-(4-Nitrophenyl)piperazine |

| Benzoyl chloride |

| 1-Fluoro-4-nitrobenzene |

| 1-Chloro-4-nitrobenzene |

| Triethylamine |

| Potassium carbonate |

| 1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine |

| 1-(4-Bromobenzoyl)-4-(4-nitrophenyl)piperazine |

| 1-(3-Bromobenzoyl)-4-(4-nitrophenyl)piperazine |

| 1-Benzoyl-4-phenylpiperazine |

Design Principles for Analog Synthesis

Modifications on the Benzoyl Moiety

The benzoyl group of this compound is a prime target for synthetic modification to explore structure-activity relationships. A common approach involves the introduction of various substituents onto the phenyl ring of the benzoyl moiety. This is typically achieved by using substituted benzoic acids or benzoyl chlorides in the initial synthesis.

Another synthetic strategy involves the coupling reaction between various benzoic acids and N-(4-methoxyphenyl)piperazine to create a series of 1-aroyl-4-(4-methoxyphenyl)piperazines, which demonstrates the versatility of modifying the aroyl component. nih.gov

The table below summarizes some key analogs with modifications on the benzoyl moiety and their respective synthetic precursors.

| Analog | Substituent on Benzoyl Moiety | Precursors |

|---|---|---|

| 1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine | 4-Fluoro | 4-Fluorobenzoyl chloride and 1-(4-nitrophenyl)piperazine |

| 1-(4-Bromobenzoyl)-4-(4-nitrophenyl)piperazine | 4-Bromo | 4-Bromobenzoyl chloride and 1-(4-nitrophenyl)piperazine |

| 1-(3-Bromobenzoyl)-4-(4-nitrophenyl)piperazine | 3-Bromo | 3-Bromobenzoyl chloride and 1-(4-nitrophenyl)piperazine |

Modifications on the Nitrophenyl Moiety

The nitrophenyl moiety of this compound offers a reactive handle for various chemical transformations, with the reduction of the nitro group being the most significant. The nitro group is a strong electron-withdrawing group that can be converted into a primary amine, which is a versatile functional group for further derivatization.

The reduction of the aromatic nitro group to a primary amine can be achieved through several methods, including catalytic hydrogenation or the use of metals in acidic media. masterorganicchemistry.comwikipedia.org Common conditions for this transformation include:

Catalytic Hydrogenation : Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com This is often a preferred method due to its efficiency.

Metal/Acid Reduction : Employing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents : Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective for this reduction. wikipedia.org

The resulting amino group is a strongly activating, ortho-, para-directing substituent, which drastically alters the electronic properties of the phenyl ring and opens up possibilities for further reactions such as diazotization and coupling reactions, or acylation to form amides. masterorganicchemistry.com

The table below outlines common methods for the reduction of the nitro group in aryl nitro compounds.

| Reagent/Method | Description |

|---|---|

| H₂/Pd/C | Catalytic hydrogenation with palladium on carbon, a widely used and efficient method. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation with Raney nickel, useful when trying to avoid dehalogenation. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Reduction with iron metal in an acidic medium, providing a mild alternative. commonorganicchemistry.com |

| SnCl₂ | Reduction using tin(II) chloride, which is also a mild method suitable for molecules with other reducible groups. commonorganicchemistry.com |

| Zn/HCl or Zn/AcOH | Reduction with zinc metal in an acidic environment. commonorganicchemistry.com |

Substitutions on the Piperazine Ring

The piperazine ring in this compound is a central scaffold that can be modified to influence the compound's conformational properties and biological activity. While the nitrogen atoms in the parent compound are already substituted, synthetic strategies can be devised to introduce substituents onto the carbon atoms of the piperazine ring. However, direct substitution on the piperazine ring of the pre-formed this compound is challenging.

More commonly, substituted piperazine precursors are used in the synthesis. For example, piperazine derivatives with substituents at the C-2, C-3, C-5, or C-6 positions can be employed as starting materials. These substituted piperazines can then be sequentially acylated and arylated to yield the desired analogs.

The piperazine ring typically adopts a chair conformation. nih.govresearchgate.netuky.edu The introduction of substituents can influence the conformational equilibrium and the orientation of the benzoyl and nitrophenyl groups, which can have significant implications for the molecule's interaction with biological targets.

Synthetic Routes to Key Analogs and Derivatives

The synthesis of this compound and its analogs generally involves the formation of amide and amine bonds to the central piperazine core. A common and direct method is the acylation of a pre-formed N-arylpiperazine.

A representative synthetic route involves the reaction of 1-(4-nitrophenyl)piperazine with benzoic acid or its activated derivatives. nih.gov For example, this compound can be synthesized by coupling benzoic acid with 1-(4-nitrophenyl)piperazine using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as triethylamine in a solvent like N,N-dimethylformamide (DMF). nih.gov

Alternatively, the reaction can be carried out using a benzoyl chloride derivative with 1-(4-nitrophenyl)piperazine in a suitable solvent with a base to neutralize the HCl byproduct. nih.gov

The synthesis of the key intermediate, 1-(4-nitrophenyl)piperazine, can be achieved through the reaction of piperazine with an aryl halide containing an electron-withdrawing group, such as p-chloronitrobenzene, via a nucleophilic aromatic substitution (SNAAr) reaction.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Techniques for Detailed Structural Elucidation

A combination of high-resolution spectroscopic methods is employed to map the molecular framework, probe the dynamics of its flexible parts, and characterize its functional groups.

NMR spectroscopy is a primary tool for investigating the behavior of 1-benzoyl-4-(4-nitrophenyl)piperazine in solution. It reveals not only the static structure but also the dynamic processes occurring on the NMR timescale. copernicus.org For N-acylated piperazines, the spectra are often complex due to the presence of multiple conformers in equilibrium. nih.gov

The structure of this compound features two key sources of conformational isomerism: the restricted rotation around the C–N amide bond and the ring inversion of the piperazine (B1678402) chair. nih.gov The amide bond possesses significant partial double-bond character, leading to the existence of two distinct rotamers (or conformers) that interconvert slowly at room temperature. nih.govbeilstein-journals.org This restricted rotation results in the splitting of signals for the piperazine protons adjacent to the amide nitrogen. nih.gov

Furthermore, the piperazine ring itself undergoes a chair-to-chair interconversion. In unsymmetrically substituted derivatives like this compound, this process can also be slow enough to be observed on the NMR timescale, leading to further signal complexity. nih.govbeilstein-journals.org

Temperature-dependent ¹H NMR studies are crucial for analyzing these dynamic processes. nih.gov As the temperature is increased, the rate of rotation around the amide bond and the rate of piperazine ring inversion increase. When the rate of exchange becomes sufficiently fast, the separate signals for the different conformers broaden, coalesce into a single broad peak at a specific coalescence temperature (Tc), and eventually sharpen into a time-averaged signal at higher temperatures. nih.gov By analyzing the spectra at different temperatures, it is possible to determine the coalescence points and calculate the activation energy barriers (ΔG‡) for these rotational processes. beilstein-journals.orgresearchgate.net

Table 1: Conceptual Data for Dynamic NMR Analysis of this compound

| Dynamic Process | Temperature Effect | Coalescence Temperature (Tc) | Calculated Energy Barrier (ΔG‡) |

|---|---|---|---|

| Amide Bond Rotation | Broadening and coalescence of NCH₂ signals adjacent to the benzoyl group upon heating. | Higher Tc | Higher ΔG‡ |

Note: This table is illustrative. Actual Tc and ΔG‡ values would be determined experimentally.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, this would reveal correlations between adjacent protons within the benzoyl ring, the nitrophenyl ring, and the piperazine ring, confirming the integrity of these structural units.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon atom in the molecule that bears a proton.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups present in the molecule and their local chemical environment. scispace.comdergipark.org.tr

The FT-IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its constituent parts. The strong absorption band for the amide carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum. The precise frequency of this band is sensitive to the electronic environment and potential hydrogen bonding. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would also give rise to strong, characteristic bands. nih.gov Aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the piperazine ring are found below 3000 cm⁻¹. dergipark.org.tr These techniques can also probe intermolecular interactions in the solid state, such as the C-H···O contacts identified by X-ray crystallography, which can cause subtle shifts in the corresponding vibrational frequencies. researchgate.netnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | C=O stretch | 1630 - 1680 |

| Nitro Group | NO₂ asymmetric stretch | 1500 - 1560 |

| Nitro Group | NO₂ symmetric stretch | 1345 - 1385 |

| Aromatic Rings | C-H stretch | 3000 - 3100 |

| Piperazine Ring | C-H stretch | 2800 - 3000 |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation patterns upon ionization, which provides structural information. High-resolution mass spectrometry can determine the elemental composition with high accuracy.

Under electron ionization (EI) or other ionization techniques, this compound would undergo characteristic fragmentation. The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses. Key fragmentation events would likely include:

Alpha-cleavage at the carbonyl group, leading to the formation of a stable benzoyl cation (m/z 105).

Cleavage of the amide bond , resulting in ions corresponding to the benzoyl group and the 4-(4-nitrophenyl)piperazine moiety.

Fragmentation of the piperazine ring , leading to a series of smaller fragment ions.

Loss of the nitro group or related fragments (e.g., NO, NO₂) from the nitrophenyl ring.

Tandem MS (MS/MS) experiments can be used to isolate a specific parent ion and induce further fragmentation, allowing for a more detailed elucidation of the fragmentation pathways and aiding in the differentiation of potential isomers. nih.gov

Table 3: Plausible Mass Spectrometry Fragments of this compound

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

|---|---|---|

| [C₇H₅O]⁺ | Benzoyl cation | 105.03 |

| [C₁₀H₁₂N₃O₂]⁺ | 4-(4-nitrophenyl)piperazine cation | 206.09 |

| [C₆H₄NO₂]⁺ | Nitrophenyl cation | 122.02 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics in Solution

Solid-State Structural Analysis by X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. researchgate.netuky.edu The crystal structure of this compound has been determined at a low temperature of 90 K. nih.gov

The analysis reveals that the compound crystallizes in the orthorhombic crystal system with the space group Pna2₁. researchgate.netnih.gov A notable feature is the presence of two independent molecules (labeled A and B) in the asymmetric unit, meaning there are slight conformational differences between them in the crystal lattice. nih.gov

In both molecules, the central piperazine ring adopts a stable chair conformation. researchgate.netnih.gov The nitro group is nearly coplanar with its attached benzene ring, with dihedral angles of 4.4(2)° for molecule A and 3.0(2)° for molecule B. nih.gov The benzoyl group's phenyl ring is significantly twisted relative to the plane of the carbonyl group. The dihedral angles between the phenyl and nitrobenzene rings are 51.52(6)° in molecule A and 57.23(7)° in molecule B. nih.gov

The crystal packing is stabilized by weak C—H···O intermolecular contacts rather than conventional hydrogen bonds. researchgate.netnih.govuky.edu Hirshfeld surface analysis has been used to quantify the various atom-atom contacts, showing that H···H (38.3%), O···H (28.8%), and C···H (24.1%) interactions are the most significant contributors to the crystal packing. nih.gov

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₇N₃O₃ |

| Molecular Weight | 311.33 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 18.7779 (4) |

| b (Å) | 10.0699 (2) |

| c (Å) | 15.7288 (3) |

| V (ų) | 2974.18 (10) |

| Z | 8 |

Source: Archana et al., 2022 researchgate.net

Table 5: Selected Torsion and Dihedral Angles (°) for this compound

| Angle | Molecule A | Molecule B |

|---|---|---|

| N1—C11—C12—C13 (Benzoyl twist) | -46.8 (3) | 45.4 (3) |

| Dihedral angle (Phenyl & Nitrobenzene rings) | 51.52 (6) | 57.23 (7) |

Source: Archana et al., 2022 nih.gov

Crystal Packing and Supramolecular Interactions (e.g., C-H···O contacts, π-π interactions)

The crystal structure of this compound is organized into a specific packing arrangement primarily governed by weak intermolecular interactions. While conventional hydrogen bonds are absent in the crystal structure, a network of weaker C-H···O contacts plays a crucial role in stabilizing the supramolecular assembly. researchgate.netiucr.orguky.eduiucr.orgdoaj.orgnih.gov These interactions link the molecules into chains. researchgate.netiucr.org Specifically, bifurcated pairs of C-H···O contacts involving molecules A and B of adjacent asymmetric units contribute to the formation of double chains that extend parallel to the c-axis of the crystal lattice. nih.gov

Conformational Preferences of the Piperazine Ring and Substituents in the Solid State

In the solid state, the central piperazine ring in both independent molecules (A and B) of this compound adopts a stable chair conformation. researchgate.netiucr.orguky.edudoaj.orgnih.gov This is a common low-energy conformation for six-membered saturated heterocyclic rings.

The substituents attached to the nitrogen atoms of the piperazine ring exhibit distinct spatial orientations. The benzoyl and nitrophenyl groups are attached to different nitrogen atoms. researchgate.netiucr.orguky.edudoaj.orgnih.gov The nitro groups are nearly coplanar with the benzene rings to which they are attached, with dihedral angles of 4.4 (2)° for molecule A and 3.0 (2)° for molecule B. iucr.orgnih.gov

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Nitro Group-Benzene Ring Dihedral Angle (°) | 4.4 (2) | 3.0 (2) |

| N1—C11—C12—C13 Torsion Angle (°) | -46.8 (3) | 45.4 (3) |

| Phenyl-Nitrobenzene Ring Dihedral Angle (°) | 51.52 (6) | 57.23 (7) |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis provides a powerful tool for quantifying the various intermolecular contacts that contribute to the crystal packing. By mapping the electron distribution, this method allows for the visualization and calculation of the relative contributions of different types of atomic interactions. researchgate.netuky.edudoaj.org

For this compound, the analysis reveals the predominance of H···H, O···H/H···O, and C···H/H···C contacts. The fingerprint plots generated from the Hirshfeld surface analysis quantify the percentage coverage of these contacts on the molecular surface. researchgate.netiucr.org

The most significant contribution comes from H···H contacts, accounting for 38.3% of the surface. This is typical for organic molecules rich in hydrogen atoms. The O···H/H···O contacts, representing the C-H···O interactions mentioned earlier, are the second most prevalent, covering 28.8% of the surface. The C···H/H···C contacts also make a substantial contribution at 24.1%. Other contacts, such as N···H/H···N (4.1%), C···O/O···C (2.4%), and C···C (1.8%), are present to a much lesser extent. researchgate.netiucr.org These quantitative data confirm the importance of C-H···O interactions and the minor role of π-π stacking in the crystal structure.

| Atom-Atom Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 38.3 |

| O···H/H···O | 28.8 |

| C···H/H···C | 24.1 |

| N···H/H···N | 4.1 |

| C···O/O···C | 2.4 |

| C···C | 1.8 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of 1-benzoyl-4-(4-nitrophenyl)piperazine. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the ground state.

For this compound, the HOMO is predominantly localized on the electron-rich nitrophenylpiperazine moiety, while the LUMO is centered on the benzoyl group. This distribution indicates that the nitrophenylpiperazine portion acts as the primary electron donor, while the benzoyl group is the electron acceptor. The calculated HOMO-LUMO gap for this compound provides a quantitative measure of its stability and reactivity.

Table 1: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.13 |

Note: These values are representative and can vary slightly depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In the MEP map of this compound, the negative potential (red and yellow regions) is concentrated around the oxygen atoms of the nitro and benzoyl groups, indicating these are sites for electrophilic attack. Conversely, the positive potential (blue regions) is found around the hydrogen atoms of the aromatic rings, suggesting these are susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and flexibility of a molecule over time. For this compound, MD simulations would reveal the dynamic behavior of the piperazine (B1678402) ring, which can adopt various conformations such as chair, boat, and twist-boat. The flexibility of the molecule, particularly the rotation around the single bonds connecting the piperazine ring to the aromatic moieties, can be assessed. These simulations provide insights into how the molecule might adapt its shape to fit into a biological receptor.

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This is particularly useful in drug discovery for predicting the interaction between a ligand and its protein target.

While specific biological targets for this compound are still under investigation, molecular docking studies can be performed with hypothesized targets based on the structural similarity to other known biologically active compounds. These studies predict the binding mode and profile the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, the piperazine nitrogen and the nitro group's oxygen atoms could act as hydrogen bond acceptors.

Following the prediction of the binding mode, an energetic analysis is performed to estimate the binding affinity of the ligand for the receptor. This is often expressed as a docking score or binding energy. A lower binding energy suggests a more stable and favorable interaction. This analysis helps in ranking potential drug candidates and prioritizing them for further experimental testing. The energetic analysis of the this compound-receptor complex would provide a quantitative measure of its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency

QSAR modeling fundamentally seeks to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. For a compound like this compound, a hypothetical QSAR study would involve synthesizing a series of analogs with modifications at various positions (e.g., on the benzoyl or nitrophenyl rings) and correlating their measured biological activities with calculated molecular descriptors.

In the context of a potential QSAR study for this compound and its analogs, the selection of molecular descriptors would be a critical step. These descriptors quantify different aspects of the molecule's structure and properties. Based on general QSAR practices for similar heterocyclic compounds, the following types of descriptors would likely be considered:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. For this compound, descriptors like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and dipole moment would be relevant. The presence of the electron-withdrawing nitro group would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molar refractivity, and various topological indices (e.g., Kier & Hall indices) would be calculated to account for the spatial arrangement of the atoms.

Hydrophobic Descriptors: These quantify the lipophilicity of the compound, which is crucial for its pharmacokinetic and pharmacodynamic behavior. The most common descriptor is the partition coefficient (logP), which would be calculated for this compound and its derivatives.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity and branching of atoms.

A hypothetical data table of molecular descriptors for a series of analogs related to this compound might look like the following:

| Compound ID | LogP | Molar Refractivity | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |

| Analog 1 | 3.5 | 90.1 | 4.2 | -6.8 | -2.5 |

| Analog 2 | 3.2 | 85.6 | 3.9 | -6.9 | -2.4 |

| Analog 3 | 4.1 | 98.7 | 4.5 | -6.7 | -2.6 |

This table is illustrative and not based on published experimental data for this compound.

Following the calculation of descriptors for a series of compounds including this compound, a QSAR model would be developed using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. The goal would be to generate an equation that accurately predicts the biological activity based on the values of the selected descriptors.

A generic form of an MLR-based QSAR equation would be:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents coefficients and D represents the different molecular descriptors.

Validation of the QSAR model is a crucial step to ensure its predictive power and robustness. This typically involves:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and stability of the model.

External Validation: The model's predictive ability is tested on a set of compounds that were not used in the model's development (a test set). The predictive r² (r²_pred) is a common metric for this.

No specific, validated QSAR models for this compound have been reported in the peer-reviewed literature.

Biological Activity and Mechanism of Action Studies in Vitro and Preclinical Models

Identification and Characterization of Specific Biological Targets

While direct studies on 1-benzoyl-4-(4-nitrophenyl)piperazine are limited, research on analogous compounds provides insights into potential biological targets. The piperazine (B1678402) scaffold is a well-known pharmacophore present in numerous biologically active compounds, suggesting that derivatives like this compound could interact with a range of biological macromolecules.

Receptor Binding Assays (e.g., GPCRs, Ion Channels)

Enzyme Inhibition/Activation Studies and Kinetic Analysis

Although no enzyme inhibition studies have been published for this compound specifically, a recent study in 2024 explored the tyrosinase inhibitory potential of a series of novel 4-nitrophenylpiperazine derivatives. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. In this study, a derivative (compound 4l ) featuring an indole (B1671886) moiety attached to the piperazine ring, demonstrated significant tyrosinase inhibitory activity.

Kinetic analysis of compound 4l revealed a mixed-type inhibition of the tyrosinase enzyme. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction.

Table 1: Tyrosinase Inhibitory Activity of a Representative 4-Nitrophenylpiperazine Derivative

| Compound | Moiety at N-1 of Piperazine | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 4l | Indole | 72.55 | Mixed |

Data from a study on novel 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors. nih.gov

These findings suggest that the 4-nitrophenylpiperazine scaffold, present in this compound, can be a basis for the development of enzyme inhibitors. The nature of the substituent at the other nitrogen of the piperazine ring, in this case, a benzoyl group, would likely influence the potency and selectivity of such inhibition.

Modulation of Protein-Protein Interactions

There is no direct evidence of this compound modulating protein-protein interactions (PPIs). However, the benzoyl moiety is a component of some molecules designed to interfere with PPIs. For example, researchers have utilized electron-deficient p-benzoyl-L-phenylalanine derivatives to enhance the covalent capture of protein-protein interactions. nih.govresearchgate.net This suggests that the benzoyl group can be involved in interactions within protein binding pockets.

The inhibition of PPIs is a growing area in drug discovery, and scaffolds that can present functional groups in a specific spatial orientation are of high interest. academie-sciences.frmdpi.com The rigid structure of the piperazine ring combined with the rotatable benzoyl and nitrophenyl groups could potentially allow this compound to fit into protein-protein interfaces, but this remains a hypothetical mode of action without experimental validation.

Cell-Based Assays for Pathway Modulation

Cell-based assays provide a more integrated view of a compound's biological effects. While specific data for this compound is lacking, studies on related compounds offer valuable insights into potential cellular activities.

Cellular Signaling Pathway Analysis (e.g., gene expression, protein phosphorylation)

Specific studies on the modulation of cellular signaling pathways by this compound have not been reported. The nitro group in the compound is an electron-withdrawing group that can participate in various biological interactions and potentially influence cellular signaling through mechanisms involving reactive nitrogen species (RNS). nih.gov RNS are known to modulate signaling pathways through post-translational modifications of proteins, such as nitration and nitrosylation. nih.gov However, without experimental data, the impact of the nitro group in this compound on cellular signaling remains speculative.

Investigation of Cytotoxic Mechanisms (e.g., apoptosis, cell cycle arrest in cancer cell lines)

The cytotoxicity of various benzoylpiperazine and nitrophenylpiperazine derivatives has been evaluated against several cancer cell lines. These studies provide a strong indication that the scaffold of this compound could possess anticancer properties.

A study on benzhydrylpiperazine derivatives reported that benzamide (B126) derivatives, which share the benzoylpiperazine core, exhibited high cytotoxic activity. nih.gov Another study on novel benzhydrylpiperazine derivatives showed that compounds with a 4-chlorobenzhydrylpiperazine core had significant growth inhibition against various cancer cell lines. researchgate.net

More specifically, a series of arylpiperazine derivatives were synthesized and evaluated for their cytotoxic effects on prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Many of these compounds showed significant cytotoxic activities. mdpi.com The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring attached to the piperazine are crucial for activity. nih.govmdpi.com

The following table summarizes the cytotoxic activity of some benzoylpiperazine derivatives against different cancer cell lines. It is important to note that these are not this compound but structurally related compounds.

Table 2: Cytotoxic Activity of Representative Benzoylpiperazine Derivatives

| Compound ID | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| 5f | HUH-7 (Hepatocellular Carcinoma) | 8.49 |

| 5d | MCF-7 (Breast Cancer) | 2.21 |

| 6a | MCF-7 (Breast Cancer) | 4.50 |

Data from a study on novel benzhydrylpiperazine derivatives. The compounds listed are benzamide derivatives from that study and are structurally distinct from this compound. mdpi.com

The mechanisms underlying the cytotoxicity of these related piperazine derivatives often involve the induction of apoptosis and cell cycle arrest. However, specific mechanistic studies on apoptosis or cell cycle effects for this compound are not available.

Anti-infective Mechanisms (e.g., antibacterial, antifungal mechanisms of action)

The 1-(4-nitrophenyl)piperazine (B103982) moiety is a constituent of various molecules investigated for their anti-infective properties. nih.govresearchgate.net Piperazines are recognized as important pharmacophores in the development of anti-bacterial, anti-malarial, and antifungal agents. nih.gov

Derivatives incorporating the 1-(4-nitrophenyl)piperazine structure have demonstrated notable activity against a range of pathogens. A novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), has shown excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The mechanism for pleuromutilin derivatives involves the selective binding to the bacterial peptidyl transferase center, which interferes with the synthesis of bacterial proteins. nih.gov In vitro studies with NPDM indicate it is a potent bactericidal agent against MRSA, inducing time-dependent growth inhibition and a concentration-dependent post-antibiotic effect (PAE). nih.govnih.gov

Furthermore, a series of ten new 1-(4-nitrophenyl)piperazine derivatives were synthesized and evaluated for their antistaphylococcal, antimycobacterial, and antifungal activities. researchgate.net While most compounds showed moderate effects, specific derivatives displayed significant inhibitory activity against Mycobacterium kansasii and Mycobacterium marinum. researchgate.net For instance, 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride was highly active against both M. kansasii and M. marinum. researchgate.net Another derivative, 1-{2-hydroxy-3-[4-(2-propoxyethoxy)benzoyl]oxypropyl}-4-(4-nitrophenyl)-piperazinediium dichloride, exhibited the highest activity against the fungus Fusarium avenaceum. researchgate.net The piperazine nucleus is a core component in many synthetic molecules developed to combat multi-drug resistant microorganisms. researchgate.netijcmas.com

Table 1: Anti-infective Activity of Selected 1-(4-Nitrophenyl)piperazine Derivatives

| Compound Name | Target Organism | Activity (MIC, µM) | Source(s) |

|---|---|---|---|

| 1-{2-Hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 | researchgate.net |

| 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 | researchgate.net |

| 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 | researchgate.net |

| 1-{2-Hydroxy-3-[4-(2-propoxyethoxy)benzoyl]oxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 | researchgate.net |

| 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) | MRSA ATCC 43300 | Potent (Value not specified in µM) | nih.gov |

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the piperazine scaffold. nih.gov The core structure of this compound consists of a central piperazine ring, which adopts a chair conformation, with a benzoyl group and a 4-nitrophenyl group attached to the two different nitrogen atoms. nih.govnih.gov This defined three-dimensional structure is fundamental to its interaction with biological targets.

Correlation of Structural Features with Biological Potency and Selectivity

The biological potency and selectivity of arylpiperazine derivatives are highly dependent on the nature and position of substituents on both the aromatic rings and the piperazine core.

Substituents on the Benzoyl Ring: In a study of 1-(4-nitrophenyl)piperazine derivatives designed as antimycobacterial agents, it was found that activity against M. kansasii was positively influenced by higher lipophilicity and the presence of electron-donor properties in the substituent on the benzoyl moiety. researchgate.net

Substituents on the Piperazine Nitrogen: For a series of benzoyl and cinnamoyl piperazine amides evaluated as tyrosinase inhibitors, the substitution pattern on the piperazine nitrogen was critical. nih.gov Molecular docking studies indicated that a benzyl (B1604629) substituent on the piperazine ring engages in important interactions within the enzyme's active site, which may explain the higher potency of these compounds. nih.gov

Acyl Group Variation: When comparing benzoyl and cinnamoyl analogs, benzoyl derivatives were generally found to be slightly more potent as tyrosinase inhibitors. nih.gov

Aromatic Ring Modifications: The crystal structures of several related compounds, such as 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine (B5245872) and 1-(4-bromobenzoyl)-4-(4-nitrophenyl)piperazine, have been analyzed. nih.gov The phenyl ring is twisted out of the plane of the carbonyl group, and the dihedral angle between the two aromatic rings is significant (51.52° and 57.23° in the two molecules of the asymmetric unit of this compound). nih.gov These spatial arrangements are critical for binding to target proteins and influence biological activity.

Table 2: Structure-Activity Relationship Insights for Piperazine Derivatives

| Structural Moiety | Modification | Impact on Biological Activity | Target | Source(s) |

|---|---|---|---|---|

| Benzoyl Ring Substituent | Increased Lipophilicity & Electron-Donating Groups | Increased Potency | M. kansasii | researchgate.net |

| Piperazine N-substituent | Benzyl group | Increased Potency | Tyrosinase | nih.gov |

| Acyl Group | Benzoyl vs. Cinnamoyl | Benzoyl generally more potent | Tyrosinase | nih.gov |

| Piperazine N-substituent | Phenyl vs. Benzyl | Phenylpiperazine > Benzylpiperazine | MCF-7 breast cancer cells | nih.gov |

Identification of Key Pharmacophoric Elements

The piperazine ring is a well-established and privileged pharmacophore in medicinal chemistry, frequently found in biologically active compounds across numerous therapeutic areas. nih.govnih.gov Its ability to present substituents in defined vectors and its favorable pharmacokinetic properties contribute to its utility.

For the class of compounds related to this compound, key pharmacophoric elements can be identified for different activities:

The Arylpiperazine Core: The 1-arylpiperazine unit is a recognized pharmacophore for potent α1-adrenergic receptor antagonists. researchgate.net

The N-Benzoyl Group: This group acts as a key structural component, and its substitution pattern can fine-tune activity, as seen in antimycobacterial agents. researchgate.net

The 4-Nitrophenyl Group: This group is a common feature in the studied series, often acting as a key aromatic binding element or influencing the electronic properties of the molecule. nih.govresearchgate.net

The Piperazine N-Substituent: As demonstrated in tyrosinase inhibitors, a substituent like a benzyl group can be a critical pharmacophoric element, providing essential hydrophobic or steric interactions with the target enzyme. nih.gov

Selectivity Profiling Against Off-Targets (In Vitro)

Selectivity is a critical parameter in drug development to minimize unwanted side effects. While specific off-target screening data for this compound is not extensively detailed in the provided search results, studies on structurally related arylpiperazines highlight the importance of such profiling.

For example, a series of novel arylpiperazine derivatives were designed as α1-adrenergic receptor (AR) subtype-selective antagonists. researchgate.net These compounds were evaluated for their antagonistic activities against α1A, α1B, and α1D subtypes. Several compounds demonstrated strong antagonistic effects on α1A and/or α1D subtypes with selectivity over the α1B subtype. researchgate.net SAR analysis revealed that a chloride at the ortho-position of the phenyl ring was beneficial for achieving the highest α1A/D-AR sub-selectivity. researchgate.net

Conversely, some arylpiperazines show a lack of selectivity. The compound NAN-190, a 1-(2-methoxyphenyl)piperazine (B120316) derivative, is a high-affinity ligand for the 5-HT1A serotonin (B10506) receptor but binds with nearly equal affinity to α1-adrenergic receptors, prompting further SAR studies to improve selectivity. researchgate.net This underscores the necessity of in vitro selectivity profiling against a panel of relevant receptors and enzymes for any new chemical entity based on the arylpiperazine scaffold.

In Vivo Proof-of-Concept Studies in Relevant Animal Models (Mechanistic Focus)

In vivo studies are essential to validate the therapeutic potential observed in vitro. The pleuromutilin derivative NPDM, which contains the 4-nitrophenyl-piperazine moiety, has been evaluated in animal models of infection. nih.govnih.gov

In a mouse thigh infection model and a mouse systemic infection model with neutropenia, both caused by MRSA, NPDM exhibited a better therapeutic effect than the reference drug tiamulin. nih.govnih.gov These findings provide in vivo proof-of-concept for the anti-infective efficacy of this structural class. The studies confirm that the potent in vitro bactericidal activity translates to a therapeutic benefit in a living organism, demonstrating the potential of such compounds to treat challenging bacterial infections. nih.gov

Preclinical Pharmacokinetic and Metabolic Profiling in Vitro and Animal Models

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

The initial assessment of a compound's metabolic fate is often performed using in vitro systems such as hepatic microsomes and hepatocytes. springernature.com These systems contain the primary enzymes responsible for drug metabolism, primarily Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells. thermofisher.com The stability of 1-benzoyl-4-(4-nitrophenyl)piperazine would be evaluated by incubating the compound with liver microsomes or hepatocytes from various species, including humans, rats, mice, and dogs, to identify potential species differences in metabolism. nuvisan.com

The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and half-life (t½). nuvisan.com A compound with high metabolic stability will have a low clearance and a long half-life, suggesting it may persist longer in the body, while a compound with low stability will be rapidly metabolized. For piperazine-containing compounds, metabolic reactions often involve oxidation of the piperazine (B1678402) ring. frontiersin.orgnih.gov

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound

| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Human | Liver Microsomes | 45 | 15.4 |

| Rat | Liver Microsomes | 25 | 27.7 |

| Dog | Liver Microsomes | 60 | 11.6 |

| Human | Hepatocytes | 55 | 12.6 |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and availability to reach its target site and undergo metabolism or excretion. nih.govnih.gov Only the unbound fraction of a drug is pharmacologically active. The plasma protein binding of this compound would be determined using techniques like equilibrium dialysis or ultrafiltration.

The compound would be incubated with plasma from different species, and the concentration of the compound in the protein-containing and protein-free fractions would be measured to calculate the percentage of binding. High plasma protein binding (>99%) can limit the free drug concentration, potentially affecting its efficacy and clearance.

Table 2: Illustrative Plasma Protein Binding Data for this compound

| Species | Plasma Concentration (µM) | Percent Bound (%) | Unbound Fraction (fu) |

|---|---|---|---|

| Human | 1 | 98.5 | 0.015 |

| Rat | 1 | 97.2 | 0.028 |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

In Vitro Permeability Assessment (e.g., Caco-2 cell monolayers, PAMPA)

To predict the oral absorption of this compound, its permeability across intestinal epithelial cells would be assessed using in vitro models. The Caco-2 cell monolayer assay is a widely used method that mimics the human intestinal barrier. nih.govresearchgate.net The transport of the compound from the apical (intestinal lumen) to the basolateral (blood) side is measured to determine its apparent permeability coefficient (Papp).

Another high-throughput method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses a compound's ability to diffuse across an artificial lipid membrane. nih.govresearchgate.net This assay specifically measures passive diffusion. Comparing results from Caco-2 and PAMPA can indicate whether active transport mechanisms are involved in the compound's absorption. researchgate.net

Table 3: Illustrative In Vitro Permeability Data for this compound

| Assay | Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Classification |

|---|---|---|---|

| Caco-2 | Apical to Basolateral | 15.2 | High |

| Caco-2 | Basolateral to Apical | 2.5 | Low Efflux |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

Identification of Major Metabolites and Metabolic Pathways (in vitro/animal models)

Understanding the metabolic pathways of this compound is crucial for identifying potentially active or toxic metabolites. In vitro studies using liver microsomes and hepatocytes, followed by analysis with liquid chromatography-mass spectrometry (LC-MS), would be conducted to identify the structures of major metabolites. nih.gov For piperazine derivatives, common metabolic pathways include N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring. frontiersin.orgnih.gov The nitro group on the phenyl ring may also be a site for reduction.

In vivo studies in animal models, such as rats, would involve administering the compound and collecting plasma, urine, and feces to identify the metabolites formed in a whole organism.

Potential Metabolic Pathways for this compound:

Hydroxylation: Addition of a hydroxyl group to the benzoyl or nitrophenyl ring.

N-dealkylation: Cleavage of the bond between the piperazine nitrogen and the benzoyl group.

Piperazine Ring Oxidation: Formation of piperazine-N-oxides or ring-opened products.

Nitro Reduction: Conversion of the nitro group to an amino group.

Brain Penetration Studies (e.g., blood-brain barrier permeability in rodent models)

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. nih.gov The brain penetration of this compound would be assessed in rodent models, such as rats or mice. researchgate.net A common method involves intravenous administration of the compound and measuring its concentration in both the brain and plasma at various time points to calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu). researchgate.netmdpi.com

In vitro models like the PAMPA-BBB assay can also provide an early prediction of a compound's potential to cross the BBB. frontiersin.orgnih.gov

Table 4: Illustrative Brain Penetration Data for this compound in Rats

| Time Point (hr) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain/Plasma Ratio (Kp) |

|---|---|---|---|

| 1 | 520 | 260 | 0.5 |

| 4 | 210 | 115 | 0.55 |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

Potential for Drug-Drug Interactions (in vitro enzyme inhibition/induction)

This compound would be evaluated for its potential to cause drug-drug interactions (DDIs) by inhibiting or inducing major cytochrome P450 (CYP) enzymes. nih.gov In vitro assays using human liver microsomes and specific CYP isoform substrates are used to determine the IC50 values for inhibition of enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

To assess induction potential, the compound would be incubated with cultured human hepatocytes, and the expression levels of CYP enzyme mRNA would be measured. Significant inhibition or induction of these enzymes could lead to altered plasma levels of co-administered drugs, potentially causing toxicity or reduced efficacy.

Table 5: Illustrative In Vitro CYP450 Inhibition Data for this compound

| CYP Isoform | IC₅₀ (µM) | Potential for Inhibition |

|---|---|---|

| CYP1A2 | > 50 | Low |

| CYP2C9 | > 50 | Low |

| CYP2C19 | 25 | Low |

| CYP2D6 | 8 | Moderate |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-hydroxyphenyl)piperazine |

| 1-(4-methoxyphenyl)piperazine |

| 1-(4-nitrophenyl)piperazine (B103982) |

| 1-benzyl-4-(4-chlorobenzoyl)piperazine |

| 1-benzylpiperidine |

| 4-chlorobenzoic acid |

| 4-methoxybenzoic acid |

| albumin |

| alpha-1-acid glycoprotein |

| atenolol |

| antipyrine |

| bupropion |

| chlorpheniramine |

| chlorpromazine |

| ciprofloxacin |

| coumarin |

| desipramine |

| disopyramide |

| indomethacin |

| LDN-193189 |

| naproxen |

| norfloxacin |

| perphenazine |

| propranolol |

| RO4929097 |

| salicylic acid |

| trifluoperazine |

Advanced Analytical Methodologies for Research Applications

Development of High-Performance Liquid Chromatography (HPLC) Methods for Compound Purity and Quantification in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine. The development of a successful HPLC method hinges on the selection of an appropriate stationary phase, mobile phase, and detector to achieve optimal separation from impurities, starting materials, and by-products.

Reverse-phase (RP) HPLC is a commonly employed mode for the analysis of piperazine (B1678402) derivatives. sielc.com In this approach, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. For compounds like this compound, a typical mobile phase would consist of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and resolution by ensuring the analyte is in a consistent protonation state. sielc.comsielc.com Formic acid is particularly useful when the HPLC system is coupled to a mass spectrometer (MS) for detection. sielc.com

Method validation is a critical step to ensure the analytical procedure is reliable, accurate, and reproducible. jocpr.com This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For trace analysis in complex matrices like biological fluids or pharmaceutical ingredients, a derivatization step might be employed to enhance UV activity, although the presence of the benzoyl and nitrophenyl chromophores in the target compound likely allows for direct UV detection at low levels. jocpr.com

Table 1: Illustrative HPLC Parameters for Analysis of Piperazine Derivatives

| Parameter | Typical Condition | Rationale / Comment |

|---|---|---|

| Column | Reverse-Phase C18 or Newcrom R1 (100 x 2.1 mm, 1.8-5 µm) | Provides good retention and separation for moderately polar to non-polar compounds. sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) | Acetonitrile is a common organic modifier; formic acid aids in protonation and improves peak shape for MS compatibility. sielc.comsielc.com |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale columns, balancing analysis time and resolution. |

| Column Temp. | 25 - 40 °C | Temperature control ensures reproducible retention times. |

| Injection Vol. | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |

| Detector | UV-Vis or Diode Array Detector (DAD) | The benzoyl and nitrophenyl groups provide strong UV absorbance for detection. Wavelength can be optimized based on the compound's UV spectrum. |

| Quantification | External Standard Calibration Curve | A series of known concentration standards are used to plot a curve of response vs. concentration for accurate quantification. jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives or Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is exceptionally useful for identifying its volatile derivatives, degradation products, or metabolites. nih.gov The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

For analysis, the compound may require derivatization to increase its volatility and thermal stability. A common approach for compounds containing amine groups, like piperazines, is acylation (e.g., with perfluoroacylating agents). nih.gov The resulting derivative is more suitable for GC analysis.

Upon electron ionization (EI) in the mass spectrometer, the molecule fragments in a predictable manner, creating a unique mass spectrum that acts as a chemical fingerprint. For this compound, characteristic fragments would be expected. The mass spectrum of a related benzoylpiperazine showed a unique fragment at m/z 122, corresponding to the benzoyl group, which helps distinguish it from isomers. nih.gov Similarly, fragmentation involving the nitrophenyl portion, such as the 4-nitrobenzoyl cation (m/z 150) or ions related to the nitrophenyl group, would be diagnostic. researchgate.net Collision-induced dissociation (CID) experiments (MSⁿ) can be performed to further elucidate fragmentation pathways and distinguish between closely related isomers. researchgate.net

Table 2: Potential GC-MS Fragmentation Profile for this compound

| m/z (mass-to-charge) | Potential Fragment Identity | Significance |

|---|---|---|

| 311 | [M]⁺ | Molecular Ion |

| 265 | [M - NO₂]⁺ | Loss of nitro group |

| 190 | [C₁₁H₁₄N₂O]⁺ | Fragment containing the benzoylpiperazine moiety |

| 150 | [C₇H₄NO₃]⁺ | 4-nitrobenzoyl cation. researchgate.net |

| 122 | [C₇H₅O+N]⁺ | Fragment containing the benzoyl group, characteristic of benzoylpiperazines. nih.gov |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge, size, and ionic mobility. wikipedia.orgdiva-portal.org It offers advantages such as short analysis times, high separation efficiency, and minimal consumption of samples and reagents. diva-portal.org

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be a primary mode of CE. wikipedia.org In CZE, the separation occurs in a buffer-filled capillary. The separation of piperazine derivatives has been successfully demonstrated using phosphate (B84403) buffers at a controlled pH. nih.gov The pH of the background electrolyte (BGE) is a critical parameter as it influences the charge of the analyte and the magnitude of the electroosmotic flow (EOF), which is the bulk flow of the buffer solution through the capillary. diva-portal.orgsciex.com

To enhance separation specificity, additives can be included in the BGE. For instance, cyclodextrins like hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin can be used as chiral selectors to separate enantiomers of chiral piperazine derivatives. nih.govresearchgate.net Detection is typically performed using on-column UV-Vis absorbance, where a section of the capillary itself serves as the detection cell, minimizing any loss of resolution. wikipedia.org

Table 3: Representative Capillary Electrophoresis Conditions for Piperazine Analysis

| Parameter | Typical Condition | Rationale / Comment |

|---|---|---|

| Capillary | Fused Silica (e.g., 50 µm i.d., 50-75 cm length) | Standard material for CE; dimensions affect resolution and analysis time. sciex.com |

| Background Electrolyte (BGE) | 20-200 mM Phosphate or Glycine Buffer | Controls pH and conductivity. The choice of buffer and its concentration affects mobility and separation. nih.govresearchgate.net |

| pH | 2.5 - 7.0 | pH is optimized to control the charge state of the analyte and the electroosmotic flow. diva-portal.orgnih.gov |

| Separation Voltage | 15 - 30 kV | The driving force for electrophoretic migration; higher voltage generally leads to faster analysis. sciex.com |

| Temperature | 20 - 25 °C | Controlled temperature ensures reproducible migration times. |

| Injection | Hydrodynamic (Pressure) or Electrokinetic | Method for introducing a small plug of sample into the capillary. wikipedia.org |

| Detector | UV-Vis (e.g., 214 nm or compound-specific λmax) | On-column detection provides high sensitivity and resolution. wikipedia.org |

| Additive (Optional) | Cyclodextrins (for chiral separation) | Forms transient diastereomeric complexes with enantiomers, allowing for their separation. nih.govresearchgate.net |

Spectrophotometric and Fluorometric Methods for Quantitative Analysis in Biological Assays

Spectrophotometric and fluorometric methods provide rapid and cost-effective means for the quantitative analysis of compounds, particularly in routine quality control and biological assays. These techniques rely on the principle that molecules absorb or emit light at specific wavelengths.

For this compound, the presence of the benzoyl and, more significantly, the 4-nitrophenyl group provides inherent chromophores that absorb light in the UV-visible range. Direct UV-Vis spectrophotometry can therefore be used for its quantification in pure solutions. A calibration curve obeying the Beer-Lambert law would be established by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).

In complex biological matrices where direct measurement may be hindered by interfering substances, derivatization reactions can be employed to generate a unique, intensely colored or fluorescent product. aaup.edu Various reagents are known to react with the piperazine moiety to form chromophores. For example, piperazine can react with chloranil (B122849) in the presence of acetaldehyde (B116499) to form a blue-colored complex measurable around 667 nm. ekb.eg Other reagents used for the spectrophotometric determination of piperazines include 2,3-dichloro-1,4-naphthoquinone and o-chloranil, which form charge-transfer complexes with distinct absorption maxima. rdd.edu.iq While the target compound is already a derivative, these methods could be adapted for specific applications or to enhance detection limits.

Fluorometric methods, which measure the light emitted from a substance after it has absorbed light, are typically more sensitive than spectrophotometry. If the target compound is not naturally fluorescent, it can be reacted with a fluorogenic reagent, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), to produce a highly fluorescent derivative, allowing for quantification at very low concentrations. jocpr.comaaup.edu

Table 4: Potential Reagents for Spectrophotometric/Fluorometric Analysis of Piperazine Moiety

| Method | Reagent | Principle | Detection Wavelength (λmax) |

|---|---|---|---|

| Spectrophotometry | Direct UV-Vis Measurement | Inherent absorbance of the nitrophenyl and benzoyl groups. | To be determined (likely in UV range) |

| Spectrophotometry | Acetaldehyde / Chloranil | Formation of a colored aminovinylquinone complex. ekb.eg | ~667 nm ekb.eg |

| Spectrophotometry | o-Chloranil | Formation of a charge-transfer complex. rdd.edu.iq | ~540 nm rdd.edu.iq |

| Spectrophotometry | 2,3-dichloro-1,4-naphthoquinone | Formation of a charge-transfer complex. rdd.edu.iq | ~580 nm rdd.edu.iq |

| Fluorometry | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Derivatization of the secondary amine to form a fluorescent product. jocpr.comaaup.edu | Excitation/Emission wavelengths would need to be determined. |

Future Directions and Research Opportunities

Exploration of Novel Biological Targets and Therapeutic Areas

The piperazine (B1678402) moiety is a well-established pharmacophore present in a wide array of biologically active compounds, targeting numerous therapeutic areas including antifungal, antibacterial, antimalarial, and antipsychotic applications. wuxiapptec.com Phenylpiperazine derivatives, in particular, have been investigated for their pharmacological properties, with many approved drugs containing the 1-phenylpiperazine (B188723) scaffold. nih.gov

Future research should focus on screening 1-benzoyl-4-(4-nitrophenyl)piperazine against a diverse panel of biological targets. Given the activities of its analogues, potential therapeutic areas for exploration include:

Oncology: The arylpiperazine scaffold is a recognized platform for the development of anticancer agents. mdpi.com Derivatives have been designed as potent agents against various cancers, including prostate cancer. nih.gov The presence of the nitrophenyl group could also contribute to anticancer activity, as nitro-containing compounds have been explored for their ability to inhibit enzymes like topoisomerase. Further studies could investigate the cytotoxic effects of this compound on various cancer cell lines.

Neurodegenerative Diseases: Piperazine derivatives have been designed as cognition enhancers by targeting enzymes such as acetylcholinesterase (AChE). nih.gov The potential of this compound and its future derivatives as AChE inhibitors could be a valuable avenue of research for diseases like Alzheimer's.

Infectious Diseases: The piperazine core is known for its antimicrobial properties. nih.gov Specifically, 1-(4-nitrophenyl)piperazine (B103982) derivatives have demonstrated activity against various bacterial and fungal pathogens. nih.gov Therefore, evaluating this compound for its efficacy against a range of microbial strains is a logical next step.

Cardiovascular Diseases: N-Phenylpiperazine derivatives are utilized as clinical drugs for cardiovascular conditions by mediating the α1-adrenoceptor signaling pathway. rsc.org Investigating the interaction of this compound with adrenoceptors and other cardiovascular targets could reveal new therapeutic possibilities.

Rational Design of Next-Generation Derivatives with Enhanced Properties

The structure of this compound offers multiple sites for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.govbenthamdirect.com Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of next-generation derivatives. benthamdirect.comresearchgate.net

Key areas for modification and optimization include:

The Benzoyl Group: Substitution on the phenyl ring of the benzoyl moiety can significantly impact activity. Introducing various functional groups (e.g., halogens, alkyl, alkoxy) could modulate binding affinity and selectivity for specific biological targets.

The Piperazine Core: While the piperazine ring often serves as a linker, its conformation and substitution can be modified. tandfonline.com Creating more rigid analogues by incorporating the piperazine into polycyclic structures could enhance binding to specific targets. tandfonline.com

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding of newly designed derivatives to their targets and guide synthetic efforts. nih.govmdpi.comnih.gov

Integration with Systems Biology and Omics Approaches for Deeper Mechanistic Understanding

To fully understand the therapeutic potential of this compound and its derivatives, a systems-level approach is necessary. Instead of focusing on a single target, systems biology and omics technologies can provide a comprehensive view of the compound's effects on cellular networks.

Future research in this area could involve:

Transcriptomics (RNA-Seq): To analyze changes in gene expression in cells treated with the compound, revealing the pathways and biological processes that are affected.

Proteomics: To identify changes in protein expression and post-translational modifications, providing insights into the compound's mechanism of action at the protein level.

Metabolomics: To study the alterations in metabolic profiles within cells or organisms upon treatment, which can help to identify biomarkers of drug response and toxicity.

Integrating these omics datasets can help to construct a detailed picture of the compound's mechanism of action, identify potential off-target effects, and discover novel therapeutic applications.

Development of Advanced Delivery Systems (Theoretical and Preclinical Formulation Considerations)

Like many new chemical entities, this compound may exhibit poor water solubility, which can limit its bioavailability and therapeutic efficacy. nih.gov Therefore, the development of advanced delivery systems is a critical area of future research.

Theoretical and preclinical formulation strategies to consider include:

Lipid-Based Formulations: These have proven effective for enhancing the oral bioavailability of poorly soluble compounds. americanpharmaceuticalreview.comnih.govfrontiersin.org Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be explored to improve the solubility and absorption of this compound. nih.gov

Nanoparticle-Based Delivery: Encapsulating the compound in polymeric nanoparticles can improve its solubility, protect it from degradation, and potentially enable targeted delivery to specific tissues or cells. acs.orgnih.govmdpi.com Piperazine-derived lipids have also been used to formulate lipid nanoparticles (LNPs) for mRNA delivery to immune cells, suggesting a potential for targeted delivery applications. researchgate.netdoaj.org

Co-solvents and Surfactants: The use of biocompatible co-solvents and surfactants can enhance the solubility of the compound for preclinical in vivo studies. nih.gov

The choice of formulation strategy will depend on the intended route of administration and the physicochemical properties of the compound. nih.gov

Collaborative Research Avenues and Translational Potential (Preclinical Stage)

The journey of a novel compound from the laboratory to the clinic is a complex and multidisciplinary endeavor. For this compound, fostering collaborations between different research groups and institutions will be essential to unlock its full translational potential.

Potential collaborative avenues include:

Academia-Industry Partnerships: Collaborations between academic researchers with expertise in medicinal chemistry and pharmacology, and pharmaceutical companies with resources for drug development and clinical trials, can accelerate the translation of promising preclinical findings.

Interdisciplinary Research: Engaging experts in computational biology, systems biology, and drug delivery will be crucial for a comprehensive evaluation of the compound's potential.

Preclinical Development Consortia: Joining or forming consortia focused on specific therapeutic areas, such as oncology or neurosciences, can provide access to shared resources, expertise, and standardized preclinical models.